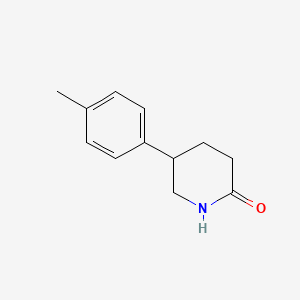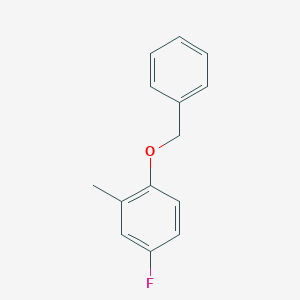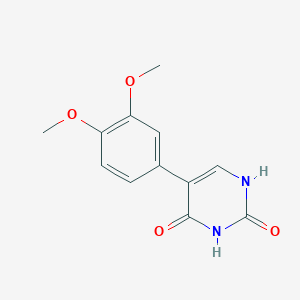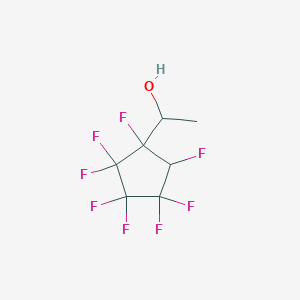
Halo-PEG(4)-NH2*HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Halo-PEG(4)-NH2*HCl” is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .
Synthesis Analysis
The synthesis of these bioorthogonal linkers was accomplished through desymmetrization of OEGs by conversion of one of the hydroxyl groups to either an alkyne or azido functionality .Molecular Structure Analysis
The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis
The HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin .科学研究应用
Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl has been used in a wide range of scientific research applications. It has been used as a platform for drug delivery, as a stabilizing agent for proteins, as a substrate for enzyme reactions, and as a surfactant for the formation of emulsions. Additionally, it has been used as a coating agent to improve the stability and bioavailability of drugs, as a stabilizing agent for nanoparticles, and as a protective coating for cells and tissues.
作用机制
Target of Action
The primary target of Halo-PEG(4)-NH2HCl is the HaloTag protein , a modified bacterial dehalogenase . This protein is designed to form a covalent bond with the Halo-PEG(4)-NH2HCl molecule . The HaloTag protein can be genetically fused to any protein of interest, allowing the Halo-PEG(4)-NH2*HCl to label or modify the protein .
Mode of Action
Halo-PEG(4)-NH2HCl interacts with its target through a covalent bond formation . The chloroalkane group in the Halo-PEG(4)-NH2HCl molecule reacts with the HaloTag protein, forming a stable covalent bond . This reaction is highly specific and efficient, often completing within minutes .
Biochemical Pathways
By labeling proteins of interest, it can be used to study the function, localization, and interaction of these proteins within various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Halo-PEG(4)-NH2HCl is known to improve the solubility and stability of the compound .
Result of Action
The result of the action of this compound is the specific and stable labeling of the HaloTag-fused protein of interest . This allows for the visualization, tracking, and study of the protein in various experimental setups .
Action Environment
The action of Halo-PEG(4)-NH2HCl is influenced by various environmental factors. For instance, the reaction between Halo-PEG(4)-NH2HCl and the HaloTag protein occurs optimally under physiological conditions . Furthermore, the compound is light-sensitive and should be stored in dark conditions .
实验室实验的优点和局限性
Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl has several advantages in laboratory experiments. It is highly hydrophilic, non-toxic, and has a high degree of solubility in aqueous solutions. Additionally, it is biocompatible, and can form hydrogen bonds with other molecules, allowing for specific interactions. However, there are some limitations to its use in laboratory experiments. It is not easily degraded, and its large molecular weight can limit its diffusion in certain environments.
未来方向
There are many potential future directions for the use of Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl. It could be used as a platform for drug delivery, as a stabilizing agent for proteins, as a substrate for enzyme reactions, and as a surfactant for the formation of emulsions. Additionally, it could be used as a coating agent to improve the stability and bioavailability of drugs, as a stabilizing agent for nanoparticles, and as a protective coating for cells and tissues. It could also be used in tissue engineering and regenerative medicine, as well as in the development of novel drug delivery systems. Finally, its unique properties could be exploited to create new materials for use in a variety of applications.
合成方法
Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl is synthesized via a two-step process. The first step involves the reaction of a polyethylene glycol (Halo-PEG(4)-NH2*HCl) backbone with four hydroxyethyl units and a terminal amine group. This amine group is then reacted with hydrochloric acid (HCl) to form a chloride salt. The resulting polymer, Halo-Halo-PEG(4)-NH2*HCl(4)-NH2*HCl, is then purified and isolated via a series of chromatographic techniques.
生化分析
Biochemical Properties
Halo-PEG(4)-NH2HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The HaloTag® Protein, for instance, is one of the proteins that Halo-PEG(4)-NH2HCl interacts with . The nature of these interactions is highly efficient, resulting in a stable covalent bond .
Cellular Effects
Halo-PEG(4)-NH2*HCl has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the HaloTag® Protein or Protein Fusion, which is expressed in live or fixed mammalian cells . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as the HaloTag® Protein . This binding results in changes in gene expression and can lead to enzyme inhibition or activation .
属性
IUPAC Name |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30ClNO4.ClH/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16;/h1-14,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHLDTNJZBRALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)




![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)


